![molecular formula C8H12N4OS B1491379 (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1247448-69-6](/img/structure/B1491379.png)
(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds like “(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from 2-azido-1,3,4-thiadiazoles, including compounds related to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, has been studied. These derivatives are produced through reactions involving ethyl acetoacetate and sodium methoxide (Pokhodylo et al., 2018).
Antibacterial Properties
- Research has shown that derivatives of 1,3,4-thiadiazole, such as those structurally similar to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, have potential antibacterial activities. This is evidenced by the synthesis and testing of compounds for their antibacterial effectiveness against various bacterial strains (Zhang et al., 2010).
Anticancer Evaluation
- Compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have been synthesized and evaluated for their anticancer potential. These studies explore the efficacy of these compounds in inhibiting cancer cell growth (Gouhar & Raafat, 2015).
Molecular Docking Studies
- Molecular docking studies of similar 1,3,4-thiadiazole compounds have been conducted to understand their interaction with biological targets, potentially providing insights into their mechanism of action and effectiveness in treating various conditions (Shahana & Yardily, 2020).
Antimicrobial and Antifungal Activities
- Synthesis of 1,3,4-thiadiazole derivatives, akin to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, has been conducted with the aim to explore their antimicrobial and antifungal activities. These studies are crucial in understanding the potential of these compounds in treating infectious diseases (Ameen & Qasir, 2017).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-5-7(14-11-10-5)8(13)12-3-2-6(9)4-12/h6H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZXIBUZCIZYQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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